molecular formula C17H24N2O2S B056260 (1S)-(-)-Camphor p-tosylhydrazone CAS No. 123408-99-1

(1S)-(-)-Camphor p-tosylhydrazone

Cat. No. B056260
M. Wt: 320.5 g/mol
InChI Key: DPXSCASCDWIKEX-TZZOIZJYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-(-)-Camphor p-tosylhydrazone, also known as CTH, is a chiral auxiliary compound that has been extensively used in organic chemistry. It is a white crystalline solid with a molecular weight of 329.43 g/mol and a melting point of 184-187 °C. CTH is widely used as a chiral auxiliary in asymmetric synthesis and has gained significant attention in recent years due to its unique properties.

Mechanism Of Action

The mechanism of action of (1S)-(-)-Camphor p-tosylhydrazone involves the formation of a diastereomeric complex between the chiral auxiliary and the substrate. This complex undergoes a range of reactions, including nucleophilic addition, reduction, and oxidation, to give the desired product. The use of (1S)-(-)-Camphor p-tosylhydrazone as a chiral auxiliary enhances the selectivity of these reactions, enabling the production of enantiomerically pure compounds.

Biochemical And Physiological Effects

(1S)-(-)-Camphor p-tosylhydrazone has no known biochemical or physiological effects. It is a synthetic compound that is used solely as a chiral auxiliary in organic chemistry.

Advantages And Limitations For Lab Experiments

The use of (1S)-(-)-Camphor p-tosylhydrazone as a chiral auxiliary has several advantages. It is a readily available and inexpensive compound that is easy to synthesize. (1S)-(-)-Camphor p-tosylhydrazone also exhibits high enantiomeric purity, which simplifies the synthesis of enantiomerically pure compounds. However, the use of (1S)-(-)-Camphor p-tosylhydrazone also has some limitations. It is not suitable for all types of reactions, and its use may result in low yields or selectivity in some cases.

Future Directions

For research include the development of new synthetic methods for (1S)-(-)-Camphor p-tosylhydrazone and the exploration of its use in new types of reactions. Additionally, the use of (1S)-(-)-Camphor p-tosylhydrazone in the synthesis of complex natural products and pharmaceuticals is an area of active research. The development of new chiral ligands and catalysts based on (1S)-(-)-Camphor p-tosylhydrazone is also an area of interest. Overall, the use of (1S)-(-)-Camphor p-tosylhydrazone as a chiral auxiliary is likely to continue to be an important tool in organic chemistry research.

Synthesis Methods

The synthesis of (1S)-(-)-Camphor p-tosylhydrazone involves the reaction between camphor and p-toluenesulfonyl hydrazide in the presence of a catalytic amount of acid. The reaction proceeds through the formation of an imine intermediate, which is then reduced to give the desired product. The use of (1S)-(-)-Camphor p-tosylhydrazone as a chiral auxiliary is highly advantageous due to its ease of synthesis and high enantiomeric purity.

Scientific Research Applications

(1S)-(-)-Camphor p-tosylhydrazone has been extensively used in asymmetric synthesis as a chiral auxiliary. It has been employed in the synthesis of a wide range of chiral compounds, including natural products, pharmaceuticals, and agrochemicals. (1S)-(-)-Camphor p-tosylhydrazone has also been used in the synthesis of chiral ligands and catalysts for asymmetric transformations. The use of (1S)-(-)-Camphor p-tosylhydrazone as a chiral auxiliary has significantly simplified the synthesis of chiral compounds and has enabled the production of enantiomerically pure compounds.

properties

CAS RN

123408-99-1

Product Name

(1S)-(-)-Camphor p-tosylhydrazone

Molecular Formula

C17H24N2O2S

Molecular Weight

320.5 g/mol

IUPAC Name

4-methyl-N-[(Z)-[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]amino]benzenesulfonamide

InChI

InChI=1S/C17H24N2O2S/c1-12-5-7-14(8-6-12)22(20,21)19-18-15-11-13-9-10-17(15,4)16(13,2)3/h5-8,13,19H,9-11H2,1-4H3/b18-15-/t13-,17+/m0/s1

InChI Key

DPXSCASCDWIKEX-TZZOIZJYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C[C@@H]3CC[C@]2(C3(C)C)C

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC3CCC2(C3(C)C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC3CCC2(C3(C)C)C

Pictograms

Irritant

synonyms

(1S)-(-)-CAMPHOR P-TOSYLHYDRAZONE

Origin of Product

United States

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